molecular formula C19H16N6O2S B12166380 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12166380
M. Wt: 392.4 g/mol
InChI Key: MGBVZGRIKOWBIU-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzotriazine ring fused with a thiazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the formation of the benzotriazine core, followed by the introduction of the thiazole and pyridine rings. Key steps include cyclization reactions, condensation reactions, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C19H16N6O2S/c26-17(22-19-21-16(12-28-19)15-8-3-4-10-20-15)9-5-11-25-18(27)13-6-1-2-7-14(13)23-24-25/h1-4,6-8,10,12H,5,9,11H2,(H,21,22,26)

InChI Key

MGBVZGRIKOWBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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